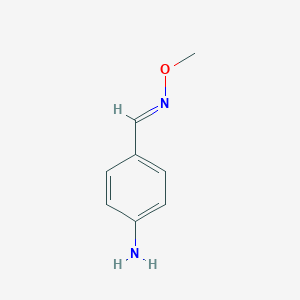

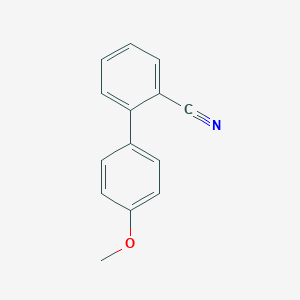

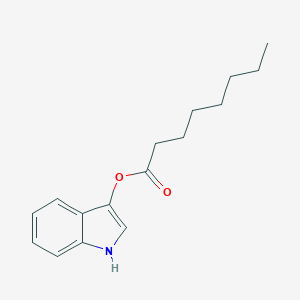

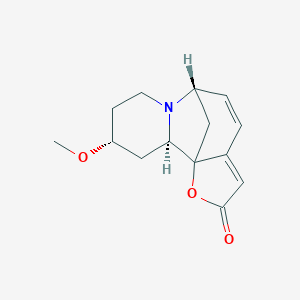

2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide

Vue d'ensemble

Description

The compound 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide is not directly mentioned in the provided papers. However, the papers discuss related compounds that share some structural features, such as the presence of a 4-methoxybenzyl group. For instance, the first paper describes the synthesis and molecular structure of 2-(4-methoxybenzyl)-4-nitro-2H-indazole, which includes the p-methoxybenzyl protective group . The second paper discusses the synthesis of various 1,2,4-triazole derivatives starting from a compound that also contains the 4-methoxybenzyl moiety . The third paper involves quantum chemical calculations of a molecule with a methoxy group and a benzyl component, although it is not the same compound as the one of interest .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including protection, deamination, and cyclization reactions. For example, the synthesis of 2-(4-methoxybenzyl)-4-nitro-2H-indazole involves crystallization from a petroleum ether/ethyl acetate mixture . Another synthesis pathway described involves deamination using hypophosphorous acid and sodium nitrite, followed by treatment with various reagents to produce a series of triazole derivatives . These methods provide insight into the potential synthetic routes that could be applied to the synthesis of 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide.

Molecular Structure Analysis

The molecular structure of 2-(4-methoxybenzyl)-4-nitro-2H-indazole was determined to crystallize in the triclinic space group with specific unit cell parameters . Although this does not directly describe the structure of 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide, it suggests that similar compounds can form well-defined crystalline structures, which could be relevant for the compound of interest.

Chemical Reactions Analysis

The papers do not provide specific reactions for 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide, but they do describe reactions for structurally related compounds. For instance, the conversion of triazole derivatives into various other compounds through reactions with aromatic aldehydes and formaldehyde is discussed . These reactions could potentially be adapted for the chemical modification of 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide are not directly reported, the papers provide some information on related compounds. Quantum chemical calculations, including Density Functional Theory (DFT) methods, were used to optimize the structure and calculate properties such as NMR isotropic shift values, IR data, dipole moments, HOMO-LUMO energy gaps, and molecular electrostatic potential for a related molecule . These computational methods could be applied to 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide to predict its properties.

Applications De Recherche Scientifique

1. Anti-arthritic Properties

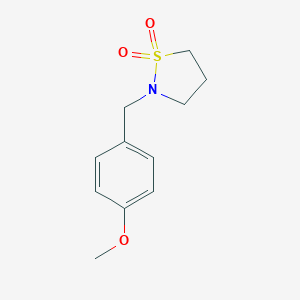

2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide and its derivatives demonstrate potent inhibitory effects on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), as well as the production of interleukin-1 in vitro. These compounds have shown effectiveness in various animal arthritic models, displaying anti-arthritic properties without ulcerogenic activities. The compound (E)-(5)-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-ethyl-1,2-isothiazolidine-1,1-dioxide (S-2474) has been identified as a promising antiarthritic drug candidate and is currently undergoing clinical trials. The synthesis of S-2474, a derivative of 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide, involves alpha-methoxy-p-quinone methide as a key intermediate, offering a practical method for large-scale synthesis (Inagaki et al., 2000), (Inagaki, 2003), (Inagaki et al., 2002).

2. Library Synthesis for Small Molecular Probe Discovery

2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide serves as a scaffold for the synthesis of libraries of triazole-containing derivatives. Utilizing protocols like one-pot click/aza-Michael or click/OACC esterification, these libraries can be rapidly generated for applications in molecular probe discovery. This showcases the compound’s versatility in facilitating the synthesis of a wide array of derivatives for potential use in various scientific and medicinal applications (Rolfe et al., 2011).

3. Synthesis of N-Substituted Derivatives

The compound's utility extends to the synthesis of racemic and enantioenriched N-substituted-4-substituted isothiazolidine-1,1-dioxides. These syntheses involve the critical choice of activating groups and have been applied to generate a range of derivatives, demonstrating the compound's adaptability in chemical synthesis and its potential for creating structurally diverse molecules (Cleator et al., 2006).

Propriétés

IUPAC Name |

2-[(4-methoxyphenyl)methyl]-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-15-11-5-3-10(4-6-11)9-12-7-2-8-16(12,13)14/h3-6H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINIRYHLSTVCHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCCS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443152 | |

| Record name | 2-[(4-Methoxyphenyl)methyl]-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide | |

CAS RN |

158089-76-0 | |

| Record name | 2-[(4-Methoxyphenyl)methyl]-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.